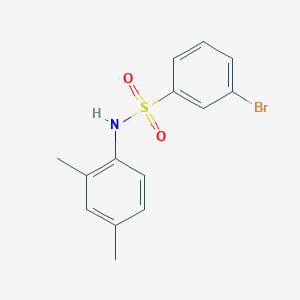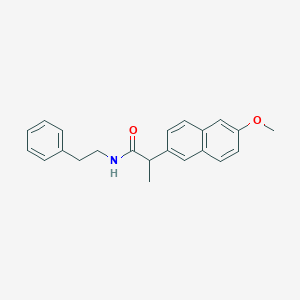![molecular formula C22H24N4O5S B270436 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B270436.png)
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies and autoimmune diseases.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. Inhibition of BTK by 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide blocks this signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has also been shown to have anti-inflammatory effects. BTK is expressed in various immune cells, including macrophages, dendritic cells, and mast cells, where it plays a critical role in the activation of these cells. Inhibition of BTK by 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide leads to the inhibition of cytokine production and the suppression of inflammatory responses.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also shown good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has some limitations, including its relatively short half-life and the potential for drug-drug interactions.
未来方向
There are several potential future directions for the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the combination of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its therapeutic efficacy. Another area of interest is the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, where BTK plays a critical role in the activation of autoreactive B-cells. Finally, the development of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide as a treatment for other B-cell malignancies, such as multiple myeloma or Waldenstrom's macroglobulinemia, is an area of active investigation.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a promising small molecule inhibitor of BTK with therapeutic potential in various B-cell malignancies and autoimmune diseases. Its highly selective inhibition of BTK and anti-inflammatory effects make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its potential in these areas and to identify optimal dosing and treatment regimens.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group with a methoxy group. The protected phenol is then subjected to a nucleophilic substitution reaction with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenylacetic acid, leading to the formation of the amide bond. The final step involves the removal of the protecting group to yield the final product, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has shown potent inhibition of BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
属性
产品名称 |
2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide |
|---|---|
分子式 |
C22H24N4O5S |
分子量 |
456.5 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H24N4O5S/c1-14-11-15(2)24-22(23-14)26-32(28,29)18-8-6-17(7-9-18)25-21(27)13-16-5-10-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,27)(H,23,24,26) |
InChI 键 |
JTMJQFWKVZSJDG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
规范 SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)




![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)





![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)
